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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163 Get Quote

Technical Support Center: VPC-18005
This technical support center provides researchers, scientists, and drug development

professionals with essential information for determining the effective dose of VPC-18005
across various cell lines.

Frequently Asked Questions (FAQs)
Q1: What is VPC-18005 and its mechanism of action?

A1: VPC-18005 is a small molecule antagonist of the ETS-related gene (ERG), a transcription

factor frequently overexpressed in prostate cancer.[1] Its primary mechanism involves directly

binding to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction physically

blocks ERG from binding to DNA, thereby inhibiting its transcriptional activity and the

expression of downstream target genes.[3][4]

Q2: What is a typical effective concentration range for VPC-18005?

A2: The effective concentration of VPC-18005 varies depending on the cell line and the

experimental assay. For inhibiting ERG-mediated transcriptional activity, the half-maximal

inhibitory concentration (IC50) is approximately 3 µM in PNT1B-ERG cells and 6 µM in VCaP

cells.[2][4][5] For functional assays, a concentration of 5 µM has been shown to inhibit the

migration and invasion of ERG-overexpressing prostate cells.[2][6] In zebrafish xenograft

models, concentrations of 1 µM to 10 µM reduced cancer cell dissemination.[2][7]
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Q3: Is VPC-18005 cytotoxic?

A3: No, studies have shown that VPC-18005 can suppress ERG reporter activity and inhibit

cell migration and invasion without exhibiting overt cytotoxicity or affecting cell viability at its

effective concentrations.[3][6] This makes it a valuable tool for studying the effects of ERG

inhibition without the confounding variable of cell death.

Q4: Which cell lines are most responsive to VPC-18005?

A4: Cell lines that aberrantly overexpress the ERG protein are the primary targets for VPC-
18005. Responsiveness has been demonstrated in prostate cancer cell lines such as VCaP

(which endogenously expresses an ERG fusion gene) and engineered cell lines like PNT1B-

ERG that stably overexpress ERG.[2][5] It is crucial to confirm ERG expression in your cell line

of interest before initiating experiments.

Q5: What are the key downstream cellular effects of VPC-18005 treatment?

A5: By inhibiting ERG's transcriptional activity, VPC-18005 leads to several key downstream

effects. It has been shown to decrease the expression of ERG-regulated genes like SOX9,

which is involved in cancer cell invasion.[5][6] Consequently, the primary cellular phenotypes

observed after treatment are the reduction of cancer cell migration and invasion.[3][6]
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Cell Line Assay Type
Effective
Concentration

Observed Effect

PNT1B-ERG Luciferase Reporter IC50: 3 µM

Inhibition of ERG-

mediated

transcription.[2][5]

VCaP Luciferase Reporter IC50: 6 µM

Inhibition of ERG-

mediated

transcription.[2][5]

PNT1B-ERG Migration & Invasion 5 µM

Inhibition of cell

migration and

invasion.[2][6][8]

VCaP
Gene Expression

(mRNA)
25 µM

Reduction of ERG and

SOX9 mRNA levels.

[5][6]

PNT1B-ERG

(Zebrafish Xenograft)
Metastasis 1 µM - 10 µM

20-30% decrease in

cancer cell

dissemination.[2][7]

VCaP (Zebrafish

Xenograft)
Metastasis 1 µM - 10 µM

Reduction in the

occurrence of

metastasis.[5][7]

Troubleshooting Guide
Q: I am not observing the expected inhibitory effect of VPC-18005 in my experiments. What are

some potential causes?

A:

Confirm ERG Expression: VPC-18005 is a direct antagonist of ERG. Ensure your target cell

line has sufficient ERG protein expression using Western Blot or qPCR.

Concentration Range: The effective dose can be cell-line specific. It is advisable to perform a

dose-response experiment using a broad range of concentrations (e.g., 0.1 µM to 100 µM) to
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determine the optimal concentration for your system.[4][5][9]

Incubation Time: The time required to observe an effect can vary depending on the assay.

For transcriptional effects (luciferase, qPCR), 24 hours may be sufficient.[2] For phenotypic

assays like migration, longer incubation times (48 hours or more) might be necessary.[6][10]

Compound Stability: Ensure the compound is stored correctly at -80°C for long-term storage

(up to 6 months) or -20°C for short-term (up to 1 month), protected from light, to maintain its

activity.[2]

Assay Sensitivity: Verify that your assay is sensitive enough to detect changes. For migration

assays, a real-time cell analysis system can provide more sensitive and dynamic

measurements.[6]

Q: I am observing high variability between my experimental replicates. How can I improve

consistency?

A:

Uniform Cell Seeding: Inconsistent cell plating is a common source of variability. Ensure you

have a single-cell suspension and that cells are evenly distributed across the wells of your

plate. Optimal seeding density should be determined beforehand to ensure cells remain in

the exponential growth phase throughout the experiment.[10][11]

Accurate Pipetting: Use calibrated pipettes and proper technique, especially when

performing serial dilutions for the dose-response curve.

Vehicle Control: Use a consistent, low percentage of the vehicle solvent (e.g., DMSO) in all

wells, including the untreated controls, as the solvent itself can have minor effects on cells.[6]

Experimental Protocols
General Protocol for Determining the IC50 of VPC-18005
This protocol outlines a general workflow for determining the half-maximal inhibitory

concentration (IC50) of VPC-18005 using a cell-based assay, such as a luciferase reporter

assay for ERG activity.
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Materials:

ERG-expressing cells (e.g., VCaP, PNT1B-ERG)

Complete cell culture medium

96-well cell culture plates (clear bottom, white walls for luminescence)

VPC-18005 stock solution (e.g., 10 mM in DMSO)

Luciferase reporter assay kit

Multichannel pipette and reservoir trays

Luminometer

Methodology:

Cell Seeding:

Trypsinize and count cells, then dilute to the desired plating density (e.g., 5,000-10,000

cells/well) in 100 µL of medium.[10]

Plate the cells in a 96-well plate and incubate overnight (18-24 hours) at 37°C, 5% CO2 to

allow for cell attachment.[10]

Preparation of Drug Dilutions:

Perform a serial dilution of the VPC-18005 stock solution to create a range of

concentrations. For an initial experiment, use a wide range with 10-fold dilutions (e.g., 100

µM, 10 µM, 1 µM, 0.1 µM, etc.).[9][11]

For subsequent, more precise experiments, use a narrower range with 2- or 3-fold

dilutions around the estimated IC50.

Prepare dilutions at 2x the final desired concentration in cell culture medium.

Cell Treatment:
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Add 100 µL of the 2x drug dilutions to the corresponding wells of the 96-well plate

containing the cells. This brings the total volume to 200 µL and the drug to its final 1x

concentration.

Include "vehicle control" wells treated with the same concentration of DMSO as the

highest drug concentration well.

Include "no treatment" control wells with medium only.

Incubation:

Incubate the treated plates for a predetermined duration (e.g., 24-48 hours) at 37°C, 5%

CO2.

Endpoint Measurement (Luciferase Assay):

Equilibrate the plate and luciferase assay reagents to room temperature.

Follow the manufacturer's instructions to lyse the cells and measure luciferase activity

using a luminometer. For reporter assays, it is critical to also measure a co-transfected

control (like Renilla luciferase) to normalize for transfection efficiency and cell number.[5]

Data Analysis:

Normalize the luciferase signal of the treated wells to the vehicle control wells (set as

100% activity).

Plot the normalized response against the logarithm of the VPC-18005 concentration.

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response with variable slope)

in software like GraphPad Prism to calculate the IC50 value.[4][5]

Visualized Workflows and Pathways
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Caption: Experimental workflow for determining the IC50 of VPC-18005.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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